1,1-Difluoro-4-ethoxy-3-buten-2-one

Description

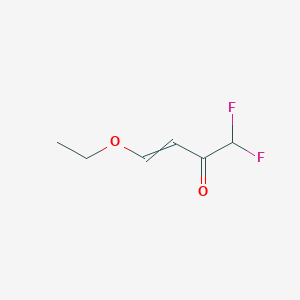

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8F2O2 |

|---|---|

Molecular Weight |

150.12 g/mol |

IUPAC Name |

4-ethoxy-1,1-difluorobut-3-en-2-one |

InChI |

InChI=1S/C6H8F2O2/c1-2-10-4-3-5(9)6(7)8/h3-4,6H,2H2,1H3 |

InChI Key |

KGQQKBSALJNKEH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=CC(=O)C(F)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1,1 Difluoro 4 Ethoxy 3 Buten 2 One

Nucleophilic Addition Reactions

Heteroatom-Nucleophile Additions

Phosphorus-Based Nucleophiles (e.g., Phosphites, Phosphines)

The reaction of 1,1,1-trifluoro-4-ethoxy-3-buten-2-one (ETFBO) with phosphorus-based nucleophiles demonstrates diverse reactivity, influenced by the nature of the specific phosphorus reagent used. These interactions are crucial for synthesizing various organophosphorus compounds. oakwoodchemical.com

Research into the reaction of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with diethyl phosphite (B83602) resulted in a 1:1 mixture of cis- and trans-diethyl(1-trifluoromethyl-3-ethoxy)allyl phosphate. researchgate.net This transformation is proposed to proceed through a 1,2-λ⁵-oxaphosphol-4-ene intermediate. researchgate.net In contrast, the reaction with tributyl phosphine (B1218219) does not yield a simple addition product but instead results in a double addition product. researchgate.net Triethyl phosphite also reacts readily with ETFBO, serving as a precursor for trifluoromethyl-containing phosphonates via the Arbuzov protocol. researchgate.net

| Phosphorus Nucleophile | Product(s) | Key Findings |

|---|---|---|

| Diethyl Phosphite | cis- and trans-Diethyl(1-trifluoromethyl-3-ethoxy)allyl phosphate | Proceeds via a 1,2-λ⁵-oxaphosphol-4-ene intermediate. researchgate.net |

| Tributyl Phosphine | Double addition product | Demonstrates a different reactivity pattern compared to phosphites. researchgate.net |

| Triethyl Phosphite | Trifluoromethyl-containing phosphonates | Follows the Arbuzov reaction protocol. researchgate.net |

Sulfur-Based Nucleophiles (e.g., Thiols)

While direct reactions with simple thiols are not extensively detailed, 1,1,1-trifluoro-4-ethoxy-3-buten-2-one serves as a key building block for synthesizing sulfur-containing heterocycles like trifluoromethyl-substituted thiophenes. researchgate.net The synthetic route is a multi-step process rather than a simple nucleophilic addition of a thiol. The key steps involve an initial addition-elimination reaction on the ETFBO molecule, which is then followed by a thiazolium-catalyzed Stetter reaction to construct the thiophene (B33073) ring. researchgate.net This pathway highlights the utility of ETFBO in creating complex, fluorinated heterocyclic systems that are of interest in medicinal and materials chemistry. researchgate.net

Cycloaddition Reactions

1,1,1-Trifluoro-4-ethoxy-3-buten-2-one undergoes [4+2] cycloaddition reactions, notably with phosphites, under thermal conditions. researchgate.netsigmaaldrich.com When ETFBO is heated with triethyl phosphite, it engages in a cycloaddition where the butenone system acts as the four-atom component. This reaction yields a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. researchgate.netsigmaaldrich.com This heterocyclic product can be isolated and subsequently hydrolyzed to afford a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene, demonstrating a pathway to functionalized phosphorus heterocycles. researchgate.netsigmaaldrich.com

| Reactant | Conditions | Product |

|---|---|---|

| Triethyl Phosphite | Heating | 2,2,2-Triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene researchgate.netsigmaaldrich.com |

Beyond formal cycloadditions, ETFBO is a versatile precursor for a variety of heterocycles through condensation reactions that result in ring formation. For instance, its reaction with ethylenediamine (B42938) proceeds readily to form 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield. researchgate.net Similarly, reacting ETFBO with substituted hydrazines is a method for synthesizing N-substituted 5-trifluoromethyl pyrazoles, which are significant in medicinal and agrochemical research. researchgate.net These reactions underscore the role of ETFBO as a C4 building block for accessing diverse fluorinated heterocyclic scaffolds.

Rearrangement Reactions

While a direct radical Brook rearrangement for 1,1,1-trifluoro-4-ethoxy-3-buten-2-one is not specifically documented, the phospha-Brook rearrangement is a highly relevant and investigated mechanism for the broader class of trifluoromethyl ketones. rsc.org This rearrangement is initiated by the nucleophilic addition of a phosphine oxide or phosphite to the carbonyl carbon of the trifluoromethyl ketone. rsc.org This step is followed by a rearrangement where the phosphorus moiety migrates from the carbon to the oxygen atom, a process driven by the high stability of the phosphorus-oxygen bond. rsc.orgorganic-chemistry.org

In the context of trifluoromethyl ketones, this rearrangement is mechanistically significant because it is often followed by a β-fluoride elimination. This sequence generates a difluoroenol phosphinate, which is an isolable surrogate for a difluoroenolate. rsc.org This pathway provides a strategic method for the defluorinative functionalization of trifluoromethyl ketones, enabling access to difluoromethyl compounds. rsc.org Given that the trifluoromethyl ketone is the core reactive site of ETFBO, this rearrangement mechanism offers critical insight into potential transformations.

Other Electrophilic or Nucleophilic Rearrangements

No information is available in the scientific literature regarding electrophilic or nucleophilic rearrangements of 1,1-Difluoro-4-ethoxy-3-buten-2-one.

Electrophilic Aromatic Substitution Reactions

There is no published research on the electrophilic aromatic substitution reactions involving this compound.

Lewis Acid Catalyzed Reactions with Electron-Rich Aromatic Systems

Specific data on Lewis acid-catalyzed reactions between this compound and electron-rich aromatic systems are not present in the available scientific literature.

Kinetic and Thermodynamic Studies of Reaction Pathways

No kinetic or thermodynamic data for the reaction pathways of this compound have been published.

Applications of 1,1 Difluoro 4 Ethoxy 3 Buten 2 One As a Versatile Synthetic Building Block

Construction of Diverse Fluorinated Heterocyclic Systems

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO) is a highly reactive and versatile intermediate used for synthesizing a variety of trifluoromethyl-substituted heterocycles, which are significant in the development of pharmaceuticals and agrochemicals. researchgate.netwikipedia.org Its utility stems from the presence of two key reactive sites: the electrophilic carbon of the ketone and the β-carbon of the α,β-unsaturated system.

Synthesis of Pyrazoles, Isoxazoles, and Pyrimidines

ETFBO is a valuable precursor for creating trifluoromethyl-substituted pyrazoles. The synthesis typically involves a condensation reaction with hydrazine (B178648) derivatives. This reaction proceeds to form 5-hydroxy-5-trifluoromethyl pyrazoline intermediates, which are then dehydrated to yield the final stable N-substituted 5-trifluoromethyl pyrazoles. This methodology is a cornerstone for producing compounds like the COX-2 inhibitor Celecoxib. researchgate.net The general reactivity of β-alkoxyvinyl trifluoromethyl ketones with reagents like urea (B33335) allows for the synthesis of trifluoromethyl-pyrimidinones.

Formation of Thiophenes, Furans, Pyrroles, and Piperazines

The compound serves as a key building block for trifluoromethyl-substituted thiophenes, furans, and pyrroles. researchgate.netnortheastern.edu A common synthetic strategy involves an initial addition-elimination reaction at the β-position of ETFBO, followed by a thiazolium-catalyzed Stetter reaction to form 1,4-dicarbonyl compounds. researchgate.net These diketones are then cyclized using appropriate reagents (e.g., Lawesson's reagent for thiophenes, acid or base for furans, and amines for pyrroles) to generate the desired five-membered heterocycles. The synthesis of piperazines using ETFBO has also been reported. researchgate.netnortheastern.edu

Synthesis of Benzimidazoles and Diazepines

The bifunctional nature of ETFBO allows for its use in the synthesis of more complex heterocyclic systems. For example, reaction with o-phenylenediamine (B120857) leads to the formation of 2-trifluoromethyl benzimidazole. Similarly, its reaction with ethylenediamine (B42938) yields 5-trifluoromethyl-2,3-dihydro-1,4-diazepine.

Regioselective Heterocycle Formation

The formation of heterocyclic compounds from ETFBO is often highly regioselective. The outcome of the reaction is dictated by the nature of the nucleophile and the distinct electrophilicity of the carbonyl carbon versus the vinylic β-carbon. In reactions with bifunctional nucleophiles such as hydrazines or o-phenylenediamine, the initial attack typically occurs at the more electrophilic β-carbon (a Michael-type addition), followed by intramolecular condensation with the ketone carbonyl group. This predictable reaction pathway allows for controlled synthesis of specific constitutional isomers. mdpi.com

Utility in Peptide Synthesis for N-Protection Strategies

ETFBO is employed as a protecting reagent for the amino group in amino acids during peptide synthesis. oakwoodchemical.comsigmaaldrich.com The reaction proceeds readily, often at room temperature, to form N-protected amino acids without causing racemization, which is a critical requirement for peptide chemistry. oakwoodchemical.com The resulting protecting group is stable under certain conditions, allowing for subsequent steps in peptide chain elongation, and can be removed when needed.

Precursor for Fluorinated Aliphatic and Alicyclic Compounds

Beyond heterocycles, ETFBO is a precursor for other fluorinated molecules. A notable transformation is the Wittig olefination of ETFBO, which converts the ketone into an exocyclic double bond. wikipedia.org This reaction produces 1-ethoxy-3-trifluoromethyl-1,3-butadiene, a fluorinated diene. This diene can then participate in Diels-Alder reactions with various dienophiles to construct six-membered alicyclic and aromatic rings containing a trifluoromethyl group. wikipedia.org

Role in Agrochemical Research and Development

The incorporation of fluorine into active ingredients is a significant strategy in modern agrochemical design, with estimates suggesting that approximately 30% of contemporary agrochemicals contain this element. wikipedia.org Fluorinated building blocks are highly valued for their ability to modify the physicochemical and biological properties of a molecule, such as metabolic stability and receptor binding affinity.

While published research detailing the specific application of 1,1-Difluoro-4-ethoxy-3-buten-2-one in agrochemical synthesis is limited, its structural relative, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) , is a well-established precursor for producing fluorinated pesticides. wikipedia.orgnih.gov The general class of 4-alkoxy-3-alken-2-ones serves as a versatile tool for constructing various heterocyclic compounds, which form the core of many agrochemicals. researchgate.net Given the established utility of related fluorinated synthons, This compound represents a potential building block for the development of novel fungicides, herbicides, and insecticides. Its difluoromethyl ketone structure offers a unique variation to the more common trifluoromethyl group, providing a pathway for synthesizing new active ingredients with potentially different efficacy and selectivity profiles.

Intermediate in Pharmaceutical Synthesis

Fluorinated compounds play a crucial role in pharmaceutical development, with fluorine substitution being a key method for enhancing drug properties. The use of fluorinated building blocks is a cornerstone in the synthesis of many modern pharmaceuticals.

While the direct use of This compound as a starting material is not extensively documented, the strategic incorporation of difluoromethyl (CHF2) groups is an active area of research in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. nih.gov

In the field of anti-inflammatory drug development, significant research has been conducted on modifying existing NSAIDs like Celecoxib to improve their therapeutic profiles. One innovative approach involves the synthesis of Celecoxib analogs that incorporate a difluoromethyl moiety, not as part of the core pyrazole (B372694) ring synthesis, but as a key component of a novel pharmacophore. researchgate.netchemicalbook.com

Research has focused on creating hybrid molecules that act as dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.netchemicalbook.com This dual inhibition is sought to provide more potent anti-inflammatory effects and potentially a better safety profile compared to selective COX-2 inhibitors alone. In one such study, the tolyl group of Celecoxib was replaced with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety, which was designed to function as a 5-LOX pharmacophore. researchgate.netchemicalbook.com

The synthesis of these analogs involved a multi-step process culminating in the reaction of a 1,5-diarylpyrazole intermediate with 2,2-difluoro-2-(fluorosulfonyl)acetic acid to introduce the difluoromethyl group onto the pyridinone ring. researchgate.net The resulting compounds were then evaluated for their ability to inhibit COX-1, COX-2, and 5-LOX.

The findings demonstrated that these novel Celecoxib analogs possessing a difluoromethyl group exhibited potent and selective COX-2 inhibitory activity. researchgate.net For instance, the analog 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole showed significant anti-inflammatory activity in preclinical models. chemicalbook.com This line of research underscores the value of difluoromethyl groups as important structural motifs in the design of new NSAID analogs, highlighting a key application area for difluoro-containing intermediates in pharmaceutical chemistry. researchgate.netchemicalbook.com

Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Other Names / Synonyms | Molecular Formula | Role/Context |

| This compound | - | C₆H₈F₂O₂ | Subject of article; potential synthetic building block |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | ETFBO | C₆H₇F₃O₂ | Analogous trifluoro- building block for agrochemicals and pharmaceuticals wikipedia.orgnih.gov |

| Celecoxib | Celebrex® | C₁₇H₁₄F₃N₃O₂S | NSAID; reference drug and basis for analog synthesis researchgate.netchemicalbook.com |

| 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | Celecoxib Analog | C₂₀H₁₃F₅N₄O₄S | Novel dual COX-2/5-LOX inhibitor researchgate.netchemicalbook.com |

| 1-(4-Methanesulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | Celecoxib Analog | C₂₁H₁₄F₅N₃O₄S | Novel dual COX-2/5-LOX inhibitor researchgate.net |

Table 2: In Vitro Inhibitory Activity of Difluoromethylated Celecoxib Analogs

Information Not Available for this compound

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available data for the specific chemical compound "this compound." As a result, an article detailing its spectroscopic and computational characteristics as per the requested outline cannot be generated.

Extensive queries for spectroscopic data (NMR, IR, Raman, Mass Spectrometry, UV-Vis, XRD) and computational studies related to "this compound" did not yield any relevant research findings, publications, or datasets. This suggests that the compound is likely not synthesized, characterized, or is not described in publicly accessible scientific literature.

It is important to note that a structurally similar compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one , is well-documented and has a significant body of research available covering the areas outlined in the request. However, due to the strict instruction to focus solely on "this compound," information on this different molecule cannot be provided as a substitute.

Advanced Spectroscopic Characterization and Computational Studies of 1,1 Difluoro 4 Ethoxy 3 Buten 2 One

Computational Chemistry for Reactivity and Mechanism Prediction

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the properties of molecules. For 1,1-Difluoro-4-ethoxy-3-buten-2-one, methods such as Hartree-Fock and, more prominently, Density Functional Theory (DFT) with various basis sets, offer deep insights into its electronic structure and behavior.

Prediction of Molecular Geometries and Conformational Isomers

Computational studies are crucial for determining the three-dimensional arrangement of atoms in this compound and identifying its stable conformational isomers. Due to the rotational freedom around the C-C and C-O single bonds, several conformers can exist. DFT calculations, particularly using the B3LYP functional with a 6-31G(d) basis set, can predict the optimized geometries of these isomers. The relative energies of these conformers can then be calculated to identify the most stable, or ground-state, conformation. Key geometrical parameters such as bond lengths, bond angles, and dihedral angles for the most stable isomer are critical for understanding its structure.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G(d))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.520 | F1-C1-F2 | 105.5 |

| C2=O | 1.215 | F1-C1-C2 | 110.2 |

| C2-C3 | 1.475 | C1-C2=O | 123.0 |

| C3=C4 | 1.340 | C1-C2-C3 | 115.8 |

| C4-O | 1.350 | C2-C3=C4 | 122.5 |

| O-C(ethyl) | 1.450 | C3=C4-O | 125.0 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature on this compound is not available.

Theoretical Vibrational Frequencies and Spectroscopic Correlation

The vibrational spectrum of this compound can be predicted through frequency calculations at the same level of theory used for geometry optimization. These theoretical frequencies correspond to the fundamental modes of vibration, including stretching, bending, and torsional motions of the atoms. By correlating these calculated frequencies with experimental infrared (IR) and Raman spectra, a detailed assignment of the observed spectral bands can be achieved. This correlation is vital for confirming the molecular structure and understanding its dynamic behavior. Key vibrational modes of interest include the C=O stretch, C=C stretch, C-F stretches, and the various C-H vibrations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atoms and the region around the difluoromethyl group may exhibit positive potential.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures, which are the energy maxima along the reaction coordinate. Characterizing these transition states, including their geometry and energy, is essential for determining the reaction mechanism and calculating the activation energy, which governs the reaction rate. This approach can be applied to study various reactions, such as nucleophilic additions to the carbonyl carbon or the β-carbon.

Prediction of Global and Local Reactivity Parameters

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

| Density Functional Theory |

| B3LYP |

Computational Assessment of Stereoselectivity

A comprehensive search of scientific literature and chemical databases did not yield any specific studies focused on the computational assessment of the stereoselectivity of this compound. While computational methods are invaluable for predicting the stereochemical outcomes of chemical reactions, including the formation of E/Z isomers or chiral centers, no dedicated research on this particular aspect for this specific difluorinated compound appears to be publicly available at this time.

Theoretical investigations into the stereoselectivity of related fluorinated enones often employ quantum chemical calculations, such as Density Functional Theory (DFT), to model transition states and reaction pathways. These studies can provide critical insights into the energy differences between various stereoisomeric products and the factors that control stereoselection, such as steric hindrance, electronic effects, and the influence of catalysts or solvents.

However, without specific research directed at this compound, any discussion of its stereochemical behavior from a computational standpoint would be purely speculative. The unique electronic and steric properties imparted by the two fluorine atoms at the C1 position would necessitate dedicated theoretical studies to accurately predict its reactivity and stereochemical preferences in various chemical transformations.

Future research in this area would be beneficial for a more complete understanding of the chemical behavior of this compound and for the rational design of stereoselective syntheses involving this building block.

Future Directions and Emerging Research Avenues for 1,1 Difluoro 4 Ethoxy 3 Buten 2 One

Development of Enantioselective and Diastereoselective Synthetic Methods

The current synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), for instance, through the reaction of trifluoroacetyl chloride with ethyl vinyl ether, primarily yields an achiral product. wikipedia.org The future of ETFBO chemistry lies in the development of methods to control its stereochemistry. The creation of chiral centers is fundamental in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities.

Future research should focus on asymmetric syntheses that can produce specific enantiomers or diastereomers of ETFBO derivatives. This could involve the use of chiral catalysts or auxiliaries in reactions involving ETFBO. For example, enantioselective additions to the carbonyl group or stereoselective reactions at the double bond would open up pathways to a wider range of complex, stereochemically defined molecules.

Exploration of Novel Catalytic Systems for Diverse Transformations

The reactivity of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is well-established with various nucleophiles. oakwoodchemical.comresearchgate.netchemicalbook.com However, the full potential of this compound can be unlocked by exploring novel catalytic systems to drive new types of transformations.

For instance, the Stetter reaction, a carbon-carbon bond-forming reaction catalyzed by N-heterocyclic carbenes (NHCs), has been used with ETFBO to create 1,4-dicarbonyl compounds. researchgate.net These are valuable intermediates for synthesizing heterocyclic systems. Future research could investigate other catalysts for similar transformations, potentially leading to improved yields, milder reaction conditions, or altered selectivity.

A promising area of research is the use of transition metal catalysts to activate ETFBO in new ways. This could enable cross-coupling reactions, C-H activation, or other advanced transformations that are not currently possible. The development of such catalytic systems would significantly expand the synthetic toolbox for this versatile building block.

Investigation of Unexplored Reactivity Modes and Functional Group Interconversions

The known reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one primarily involve the reaction of nucleophiles at the carbonyl carbon or the β-position of the double bond. researchgate.netchemicalbook.comsigmaaldrich.com However, there are likely unexplored reactivity modes that could be exploited.

Future work could focus on cycloaddition reactions beyond the known [4+2] cycloaddition with triethyl phosphite (B83602). chemicalbook.comsigmaaldrich.com For example, [3+2] or [2+2] cycloadditions could lead to the formation of novel five- or four-membered rings containing the trifluoromethyl group. The Wittig olefination of ETFBO yields 1-ethoxy-3-trifluoromethyl-1,3-butadiene, which can act as a diene in Diels-Alder reactions, leading to trifluoromethyl-substituted aromatics. wikipedia.org Further exploration of the reactivity of this diene is warranted.

Moreover, the interconversion of the functional groups in ETFBO presents another avenue for research. For example, selective reduction of the ketone or the double bond, or transformation of the ethoxy group, could provide access to a new range of fluorinated building blocks.

Expansion of Synthetic Utility in Advanced Materials and Functional Molecules

While 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is a known precursor for some pharmaceuticals and agrochemicals, its potential application in advanced materials and other functional molecules is an emerging area of research. wikipedia.orgresearchgate.net The unique properties conferred by the trifluoromethyl group, such as high electronegativity, lipophilicity, and metabolic stability, make it an attractive component for new materials.

Future research could explore the incorporation of ETFBO-derived structures into polymers, liquid crystals, or organic electronics. The fluorine atoms could impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The development of novel synthetic methods, as outlined in the previous sections, will be crucial for accessing the complex molecular architectures required for these applications.

Integration with Green Chemistry Principles and Sustainable Synthesis Paradigms

The chemical industry is increasingly focused on developing more sustainable and environmentally friendly processes. Future research on 4-ethoxy-1,1,1-trifluoro-3-buten-2-one should align with the principles of green chemistry.

This includes the development of more efficient synthetic routes that minimize waste and energy consumption. A patented method for the continuous synthesis of ETFBO from vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride (B1165640) represents a step in this direction, as continuous processes can offer better control, higher efficiency, and improved safety over batch processes. wipo.int

Further research could focus on:

The use of greener solvents and reagents.

The development of catalytic reactions that can be run under milder conditions.

The design of processes that minimize the formation of byproducts.

The use of renewable feedstocks where possible.

By integrating green chemistry principles into the synthesis and application of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, its value as a chemical building block can be enhanced in a sustainable manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.